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Kinase Selectivity Profile of UNC2025
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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

The table below summarizes the key biochemical data on UNC2025's activity against the TAM family
kinases and FLT3.

Kinase Target Ki (nM) Cellular IC50 (nM) Selectivity over AXL
MERTK 0.16 [1] 2.7 [1] >45-fold (based on Ki) [1]
FLT3 0.22 [2] 0.69 [2] Information missing

AXL 13.3[1] 122 [1] (Reference)

TYRO3 Information missing Information missing Not significantly inhibited [1]

UNC2025 was developed from an earlier compound to improve drug metabolism and pharmacokinetics
(DMPK) properties, resulting in high oral bioavailability [2]. Its potent inhibition of both MERTK and FLT3

is particularly relevant for acute myeloid leukemia (AML), where both targets play important roles [2] [1].

Experimental Evidence and Protocols

The selectivity data is derived from standardized, high-quality pre-clinical experiments.

¢ Kinase Activity Assays: The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50)
values are determined through in vitro enzymatic assays using purified kinase domains. UNC2025
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was profiled against a panel of over 300 human kinases to establish its selectivity profile [2] [1].
¢ Cell-Based Validation: Cellular IC50 values are measured in leukemia cell lines expressing the
target kinases. After treating cells with UNC2025, inhibition of kinase activation is confirmed by:
o Immunoblotting (Western Blot): Phospho-specific antibodies detect reduced levels of
phosphorylated (active) MERTK and its downstream signaling proteins (e.g., AKT, ERK, STAT6)
following UNC2025 treatment [1].

TAM Receptor Signaling Pathway

The following diagram illustrates the TAM family signaling pathway that UNC2025 selectively targets.
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Research Implications and Combination Strategies

The distinct selectivity profile of UNC2025 makes it a valuable tool for cancer research and therapy

development.

¢ Precision Targeting: High selectivity helps in attributing observed anti-cancer effects specifically to
MERTK or FLT3 inhibition, rather than off-target effects on AXL or TYRO3 [1].
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e Therapeutic Synergy: Research shows TAM kinases drive resistance to various therapies.
UNC2025's profile makes it a strong candidate for combination therapy. Studies demonstrate
synergy with conventional chemotherapy (e.g., methotrexate) and other targeted agents, potentially
lowering required doses and reducing toxicity [1].

How to Deepen Your Research

To further contextualize UNC2025 among potential alternatives, you can:

e Compare with other inhibitors: Directly compare UNC2025's data with profiles of other clinical-
stage TAM inhibitors like Bemcentinib (R428), a potent AXL inhibitor [3] [4].

¢ Investigate structural basis: Research the structural biology (X-ray crystallography) of kinase-
inhibitor binding to understand the molecular basis for its high selectivity [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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